molecular formula C9H8ClN3 B3138210 2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole CAS No. 449211-79-4

2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole

Cat. No.: B3138210
CAS No.: 449211-79-4
M. Wt: 193.63 g/mol
InChI Key: ISPMNMMLLQDSDT-UHFFFAOYSA-N
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Description

2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves hydrogen bonding, given the presence of nitrogen atoms in the triazole ring .

Cellular Effects

Some triazole derivatives have shown cytotoxic activity against various cancer cell lines . These effects could be due to impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazole moieties are known to interact with β-tubulin via hydrogen bonding with numerous amino acids . This could potentially lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Triazoles are generally known for their high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Triazoles are often involved in various biochemical reactions , suggesting that this compound may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole can be achieved through several synthetic routes. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Another approach involves the use of metal-catalyzed 1,3-dipolar cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These methods offer high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow synthesis has also been explored for the efficient production of triazoles .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products

The major products formed from these reactions include various substituted triazoles, oxidized triazole derivatives, and reduced triazole compounds. These products have diverse applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole include other 1,2,3-triazoles and 1,2,4-triazoles. These compounds share the triazole ring structure but differ in the substitution patterns and functional groups attached to the ring .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 4-chloromethyl-phenyl group enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPMNMMLLQDSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245562
Record name 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449211-79-4
Record name 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449211-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 50.58 g (289 mmol) of (4-[1,2,3]triazol-2-yl-phenyl)-methanol in 2000 ml of CH2Cl2, 31.59 ml (433 mmol) of thionyl chloride Is added dropwise at 0-5° C. and the reaction mixture is allowed to warm to r.t. After stirring for 16 h, the reaction mixture is basified with sat. NaHCO3 at 0-5° C. and extracted with CH2Cl2. The combined extracts are washed with brine, dried over MgSO4 and concentrated under reduced pressure to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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